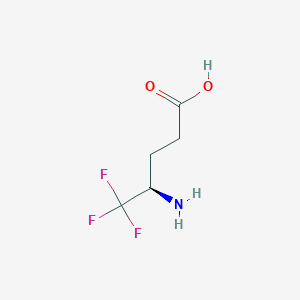

(4R)-4-Amino-5,5,5-trifluoropentanoic acid

Description

Significance of Fluorine Incorporation in Amino Acids and Peptides for Research

The incorporation of fluorine into amino acids and peptides has profound implications for research, largely due to fluorine's unique properties, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov These characteristics can lead to significant alterations in the physicochemical properties of the parent molecule, including acidity, basicity, lipophilicity, and metabolic stability. nih.govresearchgate.net For instance, the introduction of a trifluoromethyl group can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. nih.gov This increased stability can also make peptides more resistant to enzymatic degradation, prolonging their therapeutic effects. nih.govresearchgate.net

Furthermore, fluorinated amino acids serve as valuable probes in biochemical and structural studies. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This allows researchers to study protein structure, dynamics, and interactions with a high degree of precision.

Overview of Trifluorinated Amino Acids and Their Structural Diversity

Trifluorinated amino acids are a significant subclass of fluorinated amino acids, characterized by the presence of a trifluoromethyl (CF₃) group. This group can be incorporated at various positions within the amino acid structure, leading to a wide range of structural diversity. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the chemical properties of the amino acid. chemrxiv.org

The synthesis of these compounds has seen rapid growth, with various methods being developed to create complex and unnatural amino acids containing trifluoromethyl groups. bldpharm.com This structural diversity allows for the fine-tuning of peptide and protein properties. For example, the placement of a trifluoromethyl group can induce specific conformational preferences in peptides, leading to the formation of stable secondary structures like β-turns. chemrxiv.org

Contextualization of (4R)-4-Amino-5,5,5-trifluoropentanoic Acid within the Field of Unnatural Amino Acids

This compound is classified as an unnatural amino acid. Unnatural amino acids are those not found among the 20 common proteinogenic amino acids. genscript.com They are crucial tools in modern drug discovery and protein engineering, offering a way to expand the chemical diversity of proteins beyond what is possible with the natural set of amino acids. genscript.comhmdb.ca

The incorporation of unnatural amino acids like this compound into proteins can confer novel properties, such as enhanced stability, altered biological activity, and unique functionalities for bioconjugation. genscript.comresearchgate.net The specific stereochemistry of the (4R) configuration is crucial, as biological systems are highly sensitive to the three-dimensional arrangement of molecules. The synthesis of such specific stereoisomers often requires sophisticated enantioselective methods.

While detailed research on the specific applications of this compound is not extensively documented in publicly available literature, its structure suggests its potential use in creating peptidomimetics with enhanced stability and tailored biological activities.

Research Trajectories and Contemporary Challenges in the Study of Fluorinated Amino Acids

Current research in fluorinated amino acids is focused on several key areas. The development of new and more efficient synthetic methods remains a primary objective, with an emphasis on stereoselective synthesis to produce specific enantiomers. The complexity of synthesizing these compounds can be a significant challenge.

Another major research trajectory is the exploration of the precise effects of fluorination on peptide and protein structure and function. Understanding how the position and number of fluorine atoms influence conformation, stability, and biological interactions is critical for the rational design of novel biomolecules. While fluorination often enhances stability, its effects can be context-dependent and are not always predictable.

Contemporary challenges include overcoming the potential for toxicity associated with some fluorinated compounds and developing a deeper understanding of their metabolic fates in biological systems. Furthermore, the efficient incorporation of multiple, distinct unnatural amino acids into a single protein remains a significant hurdle.

Structure

3D Structure

Properties

CAS No. |

1388121-19-4 |

|---|---|

Molecular Formula |

C5H8F3NO2 |

Molecular Weight |

171.12 g/mol |

IUPAC Name |

(4R)-4-amino-5,5,5-trifluoropentanoic acid |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m1/s1 |

InChI Key |

FMHFLFRQGOQLBU-GSVOUGTGSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(F)(F)F)N |

Canonical SMILES |

C(CC(=O)O)C(C(F)(F)F)N |

Origin of Product |

United States |

Incorporation of 4r 4 Amino 5,5,5 Trifluoropentanoic Acid into Peptides and Proteins

Chemical Synthesis Methods for Peptide Incorporation

Chemical synthesis provides precise control over the placement of non-canonical amino acids within a peptide sequence. nih.gov Total chemical synthesis is a robust method for creating modified proteins, allowing for the inclusion of a wide variety of unnatural side chains and backbone alterations that are not accessible to ribosomal machinery. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of peptide chains on an insoluble polymer support. kennesaw.edunih.gov The process involves a repeating cycle of coupling a protected amino acid to the growing chain and then deprotecting the N-terminus to allow for the next addition. wpmucdn.commasterorganicchemistry.com

For the incorporation of (4R)-4-Amino-5,5,5-trifluoropentanoic acid, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed. masterorganicchemistry.comresearchgate.net In this approach, the α-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). masterorganicchemistry.com

The general SPPS cycle for incorporating this compound is as follows:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.commasterorganicchemistry.com This exposes a free amine for the next coupling step.

Activation and Coupling: The carboxylic acid of the incoming Fmoc-protected this compound is activated using a coupling reagent. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, more frequently, phosphonium (B103445) or uronium salts such as HBTU, HATU, or HCTU, which facilitate rapid amide bond formation with low rates of racemization. nih.govwpmucdn.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide. masterorganicchemistry.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). kennesaw.edumasterorganicchemistry.com The use of Fmoc-protected amino acid fluorides has been shown to be particularly effective for coupling sterically hindered amino acids. nih.gov

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group during coupling; removed by base. | wpmucdn.commasterorganicchemistry.com |

| Deprotection Agent | Piperidine in DMF | Removes the Fmoc protecting group. | wpmucdn.commasterorganicchemistry.com |

| Coupling Reagents | HBTU, HATU, HCTU, DIC | Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. | nih.govwpmucdn.com |

| Cleavage Reagent | TFA (Trifluoroacetic acid) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | kennesaw.edumasterorganicchemistry.com |

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining two unprotected peptide fragments. wikipedia.orgnih.gov This method is highly chemoselective, forming a native peptide bond at the ligation site under mild, aqueous conditions. nih.gov

The core requirements for NCL are:

One peptide fragment with a C-terminal thioester.

A second peptide fragment with an N-terminal cysteine residue. wikipedia.org

The reaction proceeds via a two-step mechanism. wikipedia.orgnih.gov First, the thiol group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide, leading to a reversible transthioesterification. wikipedia.org This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which forms a stable, native amide bond at the ligation junction. wikipedia.orgnih.gov

To incorporate this compound using NCL, one of the peptide fragments would be synthesized via SPPS to contain this non-canonical residue. The fragment could be designed to have either the required C-terminal thioester or the N-terminal cysteine. The key advantage of NCL is its ability to couple long, fully deprotected peptides, making it possible to create large proteins containing this compound that would be difficult or impossible to produce by stepwise SPPS alone. wikipedia.orgnih.gov While a cysteine residue is typically required at the ligation site, subsequent desulfurization methods can convert the cysteine to an alanine, expanding the sequence possibilities at the junction. nih.govscispace.com

Biosynthetic Integration Approaches

Biosynthetic methods leverage the cell's own protein synthesis machinery to incorporate non-canonical amino acids. nih.gov These techniques allow for the production of modified proteins within living organisms or in cell-free systems. acs.orgfrontiersin.org

Residue-specific incorporation is a robust method that globally replaces all instances of a particular canonical amino acid with a non-canonical analog. acs.org This is often achieved using auxotrophic host strains, such as Escherichia coli, which are incapable of synthesizing a specific amino acid (e.g., methionine or tryptophan). nih.govacs.org

The process involves two main steps:

The auxotrophic cells are grown in a medium that depletes the natural amino acid they cannot produce. acs.org

The medium is then supplemented with the desired non-canonical analog, in this case, this compound, which would need to be an analog of the depleted amino acid.

The cell's native translational machinery, specifically the corresponding aminoacyl-tRNA synthetase (aaRS), recognizes and incorporates the analog into all positions of newly synthesized proteins that are coded for by the codon of the original amino acid. nih.govacs.org The success of this method depends on the ability of the native aaRS to accept the non-canonical amino acid as a substrate. nih.gov

Genetic code expansion allows for the site-specific incorporation of a non-canonical amino acid in response to a reassigned codon, typically a nonsense or "stop" codon like UAG (amber). nih.govaddgene.org This powerful technique requires the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the expression system. nih.govfrontiersin.org

The key components of this strategy are:

An Orthogonal aaRS/tRNA Pair: The engineered aaRS is designed to specifically recognize and charge the non-canonical amino acid (e.g., this compound) onto its cognate, orthogonal tRNA. Crucially, this pair does not cross-react with any of the host cell's endogenous aaRSs or tRNAs. frontiersin.orgfrontiersin.org

A Reassigned Codon: A codon in the gene of interest is mutated to a codon that is now designated to encode the non-canonical amino acid. The amber stop codon (UAG) is frequently used for this purpose. nih.govyoutube.com

Supplemented Non-Canonical Amino Acid: The non-canonical amino acid must be supplied in the cell culture medium to be available for incorporation. addgene.org

When the ribosome encounters the reassigned codon during translation, the orthogonal tRNA, charged with this compound, delivers the amino acid to the ribosome, resulting in its incorporation at a precise, predetermined location in the protein sequence. addgene.orgyoutube.com This method has been used to incorporate over 150 different non-canonical amino acids into proteins in various organisms. nih.gov

| Method | Incorporation Type | Key Requirement | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Auxotrophic Cell Lines | Residue-specific (Global) | Host strain unable to synthesize a specific canonical amino acid. | Simple and robust; allows for high levels of global substitution. | Not site-specific; dependent on native aaRS promiscuity. | nih.govacs.org |

| Genetic Code Expansion | Site-specific | Engineered orthogonal aaRS/tRNA pair and a reassigned codon (e.g., UAG). | Precise control over incorporation site; allows for single or multiple insertions. | Requires significant genetic engineering; efficiency can be variable. | frontiersin.orgaddgene.orgnih.gov |

Consequences of Incorporation on Peptide and Protein Architecture

The introduction of fluorinated amino acids like this compound can have profound effects on the structure, stability, and function of peptides and proteins. nih.govacs.org The high electronegativity and steric bulk of the trifluoromethyl (CF₃) group are key drivers of these changes.

Research on peptides containing fluorinated residues has shown distinct conformational preferences. For instance, studies suggest that fluoro-amino acids are better suited for stabilizing β-sheets compared to α-helices. acs.org The incorporation of a trifluoromethyl group can increase the propensity of a peptide to adopt an extended backbone conformation, effectively mimicking a β-strand. beilstein-journals.org This property can be exploited to design peptides that disrupt protein-protein interactions mediated by β-sheet structures, such as those involved in amyloid peptide aggregation. beilstein-journals.org

Modulation of Secondary Structural Motifs (e.g., Helicity)

The introduction of this compound into a polypeptide chain is anticipated to exert significant influence over its secondary structure. This is due to the combined effects of its γ-amino acid backbone and the presence of the trifluoromethyl group.

Peptides composed of γ-amino acids, known as γ-peptides, are known to adopt unique helical structures distinct from the α-helices and 310-helices found in natural proteins. These can include 9- and 14-helices, which are defined by the number of atoms in the hydrogen-bonded ring. researchgate.net The incorporation of a γ-amino acid like this compound could, therefore, induce or stabilize such non-natural helical folds, particularly in oligomers or specific segments of a larger protein.

Conversely, studies on α-amino acids with fluorinated side chains have shown that they can act as "helix breakers". mdpi.com For instance, hexafluoroleucine (Hfl) exhibits a significantly lower helix propensity compared to its non-fluorinated counterpart, leucine (B10760876). mdpi.com This effect is attributed to the steric bulk and altered electronic properties of the fluorinated side chain, which can disrupt the precise geometry required for α-helix formation. While this effect is observed in α-peptides, the bulky and highly hydrophobic trifluoromethyl group of this compound might similarly disfavor the formation of canonical secondary structures in mixed α,γ-peptides.

Interestingly, fluorinated amino acids have been shown to be more suitable for stabilizing β-sheets compared to α-helices. acs.org The increased hydrophobicity and conformational preferences of fluorinated residues can favor the extended conformation required for β-strand formation. Therefore, the incorporation of this compound could potentially promote the formation or enhance the stability of β-sheet structures.

| Amino Acid | Helical Propensity | Reference |

|---|---|---|

| Leucine | High | mdpi.com |

| Hexafluoroleucine (Hfl) | Low (8-fold decrease vs. Leucine) | mdpi.com |

| Isoleucine | 0.52 ± 0.05 | mdpi.com |

| (2S,3S)-5,5,5-Trifluoroisoleucine | 0.26 ± 0.3 | mdpi.com |

Influence on Tertiary and Quaternary Structure

The incorporation of this compound is predicted to have a pronounced stabilizing effect on the tertiary and quaternary structures of proteins, largely driven by the hydrophobic nature of the trifluoromethyl group. When positioned within the hydrophobic core of a protein, fluorinated side chains can significantly enhance thermal and chemical stability. acs.orggoogle.com

This "fluoro-stabilization" effect is not due to favorable fluorine-fluorine interactions, but rather to the increased hydrophobicity of the fluorinated residue. google.com The burial of the highly hydrophobic trifluoromethyl group away from the aqueous solvent is entropically favorable and can lead to a more stable folded state. google.com Studies on a model 4-helix bundle protein, where leucine residues in the hydrophobic core were replaced with hexafluoroleucine, demonstrated a significant increase in the protein's melting temperature, indicating enhanced thermal stability. google.com

| Protein System | Fluorinated Amino Acid | Effect on Stability | Reference |

|---|---|---|---|

| Model 4-helix bundle protein (α4) | Hexafluoroleucine (hFLeu) | Increased thermal stability | google.com |

| Protein G B1 domain | (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) | More stable than Abu mutant | nih.gov |

| Protein G B1 domain | (S)-5,5,5,5',5',5'-hexafluoroleucine (Hfl) | More stable than Leu mutant | nih.gov |

Impact on Hydrophobicity and Solubility of Peptides/Proteins

The increased hydrophobicity can be quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), where peptides containing trifluoromethylated amino acids generally exhibit longer retention times, indicative of greater hydrophobicity. nih.gov This property can be strategically employed to modulate the interactions of peptides with biological membranes or other proteins, where hydrophobic interactions play a key role. nih.gov However, careful consideration of the placement of this compound within the peptide sequence is crucial to avoid undesirable aggregation and loss of solubility. nih.govbachem.com

| Property | Effect of Incorporating Trifluoromethyl Group | Reference |

|---|---|---|

| Hydrophobicity | Strongly increased | nih.govresearchgate.net |

| Solubility | Context-dependent: may decrease if exposed on the surface | nih.govnih.govbachem.com |

| Protease Stability | Often increased | acs.orgnih.gov |

| Thermal Stability | Often increased, especially when buried in the core | acs.orggoogle.com |

Applications in Advanced Drug Discovery Research Excluding Clinical Development

Design of Bioactive Peptides and Peptidomimetics for Therapeutic Research

The introduction of (4R)-4-Amino-5,5,5-trifluoropentanoic acid into peptide sequences is a powerful strategy for creating analogues with enhanced therapeutic potential. The trifluoromethyl group can significantly alter the local electronic environment and stereochemistry, leading to improved pharmacological properties. iris-biotech.de

One primary application is in the stabilization of specific secondary structures, such as β-turns. The steric and electronic properties of α-trifluoromethyl amino acids have been shown to favor the formation of cis-amide bonds, which can induce β-turn conformations. iris-biotech.de This conformational constraint can lock a peptide into its bioactive shape, potentially increasing its affinity and selectivity for a biological target.

Furthermore, the incorporation of fluorinated residues can enhance a peptide's resistance to enzymatic degradation. rsc.orgnih.gov Peptides often suffer from rapid clearance in vivo due to proteolysis. The C-F bond is exceptionally strong, and the CF3 group can act as a steric shield, hindering the approach of proteases to the peptide backbone. mdpi.com In one study, replacing Phenylalanine residues in a cyclic pentapeptide with fluorinated analogues, including 4-trifluoromethyl-Phe, resulted in significantly improved stability against degradation by rat brain homogenate. rsc.org This enhanced stability is a critical attribute for developing peptide-based therapeutic candidates. The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, also benefits from fluorinated building blocks, which can be used to create more drug-like molecules with improved stability and bioavailability. acs.orgnih.gov

| Fluorinated Amino Acid/Modification | Peptide System | Observed Effect | Reference |

|---|---|---|---|

| α-Trifluoromethyl Amino Acids | General Peptides | Induces formation of β-turns by favoring cis-amide bonds. | iris-biotech.de |

| 4-trifluoromethyl-Phe | Cyclic Pentapeptides | Increased resistance to in vivo enzymatic degradation by rat brain homogenate. | rsc.org |

| Trifluoromethyl-modified units | Dipeptides | Creates peptidomimetic units with a stable [CH(CF3)NH] group replacing the peptide bond. | nih.gov |

| General Fluorination | General Peptides | Allows for fine-tuning of polarity and lipophilicity. | iris-biotech.de |

Engineering Proteins with Tailored Biological Functions

Protein engineering utilizes unnatural amino acids to create proteins with novel or enhanced properties. nih.govnumberanalytics.com Incorporating this compound or similar fluorinated residues is a proven strategy for significantly enhancing protein stability against thermal, chemical, and proteolytic degradation. acs.orgnih.govgoogle.com

The stabilizing effect is largely attributed to the hydrophobic nature of fluorocarbons. acs.org While initially thought to be driven by favorable "fluorous interactions" between fluorine atoms, detailed thermodynamic and structural studies have revealed that the enhanced stability primarily arises from the hydrophobic effect. acs.orgnih.gov The fluorinated side chain, although larger than its hydrocarbon counterpart, can be accommodated within the protein's hydrophobic core with minimal structural perturbation. nih.govgoogle.com This leads to an increase in the buried hydrophobic surface area in the folded state, which is thermodynamically favorable and results in a more stable protein. acs.orgnih.gov

For example, replacing isoleucine with 5,5,5-trifluoroisoleucine in a basic leucine (B10760876) zipper (bzip) peptide increased its melting temperature by 27°C without disrupting its secondary or higher-order structure, or its DNA-binding affinity. nih.gov This remarkable increase in stability highlights the potential of fluorination to create robust proteins for various biotechnological applications, such as enzymes that can function in harsh industrial environments. princeton.edu The ability to enhance stability without compromising biological function is a key advantage of using fluorinated amino acids in protein design. nih.govnih.gov

| Fluorinated Amino Acid | Protein/Peptide System | Key Finding | Reference |

|---|---|---|---|

| Hexafluoroleucine | Model 4-helix bundle protein (α4H) | Significantly enhanced stability against thermal and chemical denaturation. Stability arises from increased buried hydrophobic surface area. | acs.orgnih.gov |

| 5,5,5-Trifluoroisoleucine | GCN4 basic leucine zipper (bzip) peptide | Increased melting temperature by 27°C while preserving protein structure and DNA-binding function. | nih.gov |

| (2S,3R)-4,4,4-Trifluorovaline | GCN4 basic leucine zipper (bzip) peptide | Modest increase in melting temperature (4°C), demonstrating that effects can be position- and residue-specific. | nih.gov |

| General Side-Chain Fluorinated Amino Acids | Various Proteins | Can endow proteins with advantageous biophysical, chemical, and biological properties with minimal structural perturbation. | nih.govrsc.org |

Influence on Pharmacokinetics and Metabolic Stability in Pre-clinical Models

A significant challenge in drug development is optimizing the pharmacokinetic profile of a lead compound. The incorporation of fluorine, particularly as a trifluoromethyl group, is a widely used strategy in medicinal chemistry to improve absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comscilit.com Introducing this compound into a peptide-based drug candidate is expected to confer several pharmacokinetic advantages in preclinical studies.

The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability. mdpi.comnumberanalytics.com This increased lipophilicity must be carefully balanced, as excessive lipophilicity can lead to other issues, but the CF3 group provides a modular way to fine-tune this property. researchgate.net

Crucially, the trifluoromethyl group is metabolically very stable. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, such as cytochrome P450s. mdpi.com Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group can block a key site of metabolism, thereby increasing the compound's half-life and duration of action. researchgate.net This enhanced metabolic stability has been demonstrated in numerous small-molecule drugs and is a key rationale for using fluorinated building blocks in peptide drug discovery. mdpi.comrsc.org

| Property | Effect of Trifluoromethyl Group | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Significantly increased | The C-F bond is extremely strong and resistant to enzymatic cleavage (e.g., by P450 enzymes). | mdpi.com |

| Lipophilicity | Increased | Fluorine is highly lipophilic, which can enhance membrane permeability and absorption. | mdpi.comnih.govnumberanalytics.com |

| Binding Affinity | Can be enhanced | The CF3 group's high electronegativity can improve electrostatic and hydrogen bonding interactions with biological targets. | researchgate.net |

| Bioavailability | Often improved | A combination of increased lipophilicity and metabolic stability can lead to better oral bioavailability. | mdpi.com |

Development of Bio-Inspired Materials with Tunable Properties

The field of materials science increasingly looks to biology for inspiration in creating novel materials with advanced functions. Peptides, with their inherent ability to self-assemble into well-defined nanostructures, are excellent building blocks for such materials. nih.govnih.gov The introduction of fluorinated amino acids like this compound provides a powerful tool to control and tune this self-assembly process. researchgate.netnumberanalytics.com

The unique properties of fluorinated compounds, including their hydrophobicity and tendency for phase segregation (the "fluorous effect"), can be harnessed to direct the formation of specific nanostructures such as nanofibers, nanotubes, and hydrogels. numberanalytics.comnumberanalytics.com By strategically placing fluorinated residues within a peptide sequence, researchers can fine-tune the non-covalent interactions (e.g., hydrophobic, electrostatic) that govern the assembly process. nih.gov

This approach allows for the creation of biomaterials with tailored properties. For example, fluorination can enhance the mechanical and thermal stability of self-assembled peptide materials. researchgate.net It can also be used to create surfaces with unique characteristics, such as increased hydrophobicity or specific biocompatibility profiles. numberanalytics.com These tunable, bio-inspired materials have potential applications in tissue engineering, drug delivery systems, and as components for biosensors. numberanalytics.comnih.gov

| Peptide Structure/Motif | Resulting Nanostructure | Potential Influence of Fluorination | Reference |

|---|---|---|---|

| Cyclic Peptides | Nanotubes | Can alter tube diameter and surface properties; enhance stability. | nih.gov |

| Peptide Amphiphiles (PAs) | Nanofibers, Nanotubes | Modifies the hydrophobic driving force for assembly, affecting fiber morphology and stability. | nih.gov |

| β-sheet forming peptides | Nanofibers, Nanobelts, Hydrogels | Can tune the strength of hydrophobic interactions between sheets, controlling gelation and mechanical properties. | nih.gov |

| α-helical peptides | Coiled-coil nanofibers | Increases the stability of the helical precursors, leading to more robust final materials. | nih.gov |

Based on the current scientific literature available through the performed searches, a detailed article focusing specifically on the computational and theoretical studies of This compound cannot be generated. The search results lack specific studies on this particular compound in the areas of molecular dynamics simulations, quantum chemical calculations for reaction pathways and conformational analysis, and the prediction of its specific fluorine-induced effects on protein structure.

The available research discusses the broader topics of:

The general impact of fluorination and trifluoromethyl groups on peptide and protein stability and conformation.

Computational methods like Molecular Dynamics and Density Functional Theory (DFT) as applied to other fluorinated amino acids (e.g., fluoroprolines).

The chemical synthesis and properties of various fluorinated organic molecules.

Without dedicated research on this compound, any attempt to create the requested detailed article would involve extrapolation from other compounds, which would not meet the required standard of scientific accuracy and focus on the sole subject of the query. Further research and publication on this specific molecule are needed before a comprehensive computational and theoretical analysis, as outlined in the user's request, can be provided.

Conclusion and Future Research Directions

Summary of Key Advancements and Remaining Challenges in the Field

The field of fluorinated amino acids has seen remarkable progress, particularly in synthetic chemistry. Key advancements include the development of more sophisticated methods for asymmetric synthesis, allowing for precise stereochemical control during the introduction of fluorine or fluoroalkyl groups. researchgate.netmdpi.com Methodologies based on chiral auxiliaries and catalytic asymmetric reactions have proven robust for producing enantiopure α-trifluoromethyl-α-amino acids. mdpi.com Furthermore, the use of fluorinated building blocks has become a cornerstone strategy, enabling the construction of complex fluorinated molecules from simpler, readily available precursors. rsc.org These advancements have made a wider array of fluorinated amino acids accessible for research and development.

Despite this progress, significant challenges remain. The inherent strength of the carbon-fluorine bond makes its formation a difficult chemical transformation. pharmtech.compharmtech.com Many traditional fluorinating reagents are expensive, hazardous, or require harsh reaction conditions, which can limit their applicability, especially in late-stage functionalization of complex molecules. pharmtech.combohrium.com A major hurdle is the scalability of synthetic routes; methods that are effective at the laboratory scale often face obstacles in large-scale production under GMP (Good Manufacturing Practice) conditions. pharmtech.compharmtech.com The synthesis of fluorinated pharmaceutical intermediates is often associated with high costs and stringent environmental regulations concerning fluorinated compounds. archivemarketresearch.com Overcoming these challenges is crucial for translating laboratory discoveries into clinical and commercial applications.

Emerging Methodologies in Synthesis and Applications

To address the challenges in fluorination chemistry, researchers are actively exploring innovative synthetic strategies. These emerging methodologies promise greater efficiency, selectivity, and sustainability.

Biocatalysis : The use of enzymes for fluorination is a rapidly growing area. Enzymes like fluorinase can catalyze the formation of C-F bonds under exceptionally mild conditions, making them ideal for sensitive substrates and for the incorporation of isotopes like ¹⁸F for PET imaging. nih.govacsgcipr.org Dehydrogenase enzymes have also been successfully employed for the synthesis of trifluorinated alanine, showcasing the potential of biocatalysis for creating complex fluorinated amino acids. nih.gov

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.gov This technology enables the formation and activation of C-F bonds under mild conditions. nih.govnih.govspringernature.com It has been applied to various transformations, including decarboxylative fluorination and the synthesis of complex trifluoromethylated amines, offering new pathways for constructing fluorinated scaffolds. acs.orgacs.orgrsc.org

Advanced Catalytic Systems :

Transition-Metal Catalysis : Catalysts based on metals like palladium, copper, and silver are being developed for more efficient and selective fluorination reactions. pharmtech.comresearchgate.net These methods are expanding the scope of substrates that can be fluorinated, including complex polypeptides and polyketides. pharmtech.com

Organocatalysis : Chiral organocatalysts are proving highly effective for asymmetric fluorination, allowing for the construction of chiral centers with high enantioselectivity. mdpi.commdpi.com This approach is particularly valuable for synthesizing enantiomerically pure fluorinated compounds for pharmaceutical applications. mdpi.comnih.gov

These cutting-edge techniques are not only overcoming long-standing synthetic hurdles but also opening up new possibilities for creating novel fluorinated molecules with unique properties.

Prospective Research Avenues for (4R)-4-Amino-5,5,5-trifluoropentanoic Acid and Related Fluorinated Analogs

This compound and its analogs are poised for significant contributions across various scientific domains, primarily driven by their potential biological activities.

Enzyme Inhibition and Drug Design : As a fluorinated analog of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter, this compound is a prime candidate for investigating GABA-related biological pathways. nih.govnih.gov A significant research avenue is its potential as an inhibitor of GABA aminotransferase (GABA-AT), an enzyme that degrades GABA. nih.gov Inhibition of GABA-AT can raise GABA concentrations in the brain, a therapeutic strategy for neurological conditions like epilepsy. nih.gov Furthermore, fluorinated GABA analogs can serve as bioisosteres of existing drugs, such as Pregabalin, potentially offering improved pharmacokinetic profiles like enhanced bioavailability or metabolic stability. nih.govmdpi.com

Peptide and Protein Engineering : Incorporating fluorinated amino acids into peptides can dramatically alter their properties. The replacement of natural amino acids with fluorinated counterparts can increase proteolytic stability, enhance binding affinity, and modulate conformation. mdpi.com Future research could involve integrating this compound into peptide sequences to create novel therapeutics with improved stability and efficacy.

PET Imaging in Oncology : Radiolabeled amino acids are increasingly used as tracers for Positron Emission Tomography (PET) to visualize tumors, which often exhibit upregulated amino acid metabolism. oncotarget.comnih.govfrontiersin.org Labeling this compound or related analogs with ¹⁸F could yield novel PET tracers. nih.govbohrium.com These tracers could offer advantages over traditional agents like ¹⁸F-FDG, such as lower uptake in normal brain tissue, leading to better contrast for imaging brain tumors. nih.gov

The exploration of these research avenues will likely uncover new therapeutic agents and diagnostic tools, underscoring the immense potential of fluorinated amino acids in advancing science and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.